2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
“2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains a methanesulfonyl group attached to a 4-chlorophenyl group and an acetamide group attached to a 3-(trifluoromethyl)phenyl group .
Molecular Structure Analysis
The compound contains several functional groups, including a methanesulfonyl group, a chlorophenyl group, a trifluoromethylphenyl group, and an acetamide group. These groups can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and acetamide groups could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s worth noting that aromatic compounds with an indole nucleus, which is structurally similar to the compound , have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3S/c17-13-6-4-11(5-7-13)9-25(23,24)10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVGCDWJPWTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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